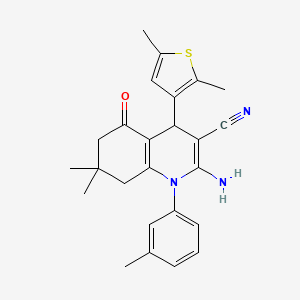![molecular formula C19H21N3S B11637147 N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(3,4-diméthylphényl)-2-méthyl-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4-amine est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente un noyau benzothieno[2,3-d]pyrimidine, qui est un système cyclique fusionné contenant à la fois des atomes de soufre et d'azote.
Méthodes De Préparation
La synthèse de la N-(3,4-diméthylphényl)-2-méthyl-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4-amine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzothieno[2,3-d]pyrimidine : Cela peut être réalisé par cyclisation de précurseurs appropriés en milieu acide ou basique.
Introduction du groupe 3,4-diméthylphényle : Cette étape implique souvent une réaction de substitution où le groupe 3,4-diméthylphényle est introduit en utilisant des réactifs comme la 3,4-diméthylphénylamine.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant souvent des catalyseurs et des conditions réactionnelles contrôlées pour garantir la cohérence et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
La N-(3,4-diméthylphényl)-2-méthyl-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels comme les halogènes ou les groupes alkyles sont introduits en utilisant des réactifs appropriés.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et les températures et pressions contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
La N-(3,4-diméthylphényl)-2-méthyl-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4-amine a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment son rôle d'inhibiteur enzymatique ou de modulateur de récepteurs.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et de produits agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la N-(3,4-diméthylphényl)-2-méthyl-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte de son utilisation.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
La N-(3,4-diméthylphényl)-2-méthyl-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4-amine peut être comparée à d'autres composés similaires, tels que :
- N-(3,5-diméthylphényl)-2-{[3-(4-éthoxyphényl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide
- N-(2,3-diméthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide
Ces composés partagent une structure de base similaire mais diffèrent par les substituants attachés à la base. La combinaison unique de substituants dans la N-(3,4-diméthylphényl)-2-méthyl-5,6,7,8-tétrahydro1
Propriétés
Formule moléculaire |
C19H21N3S |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N3S/c1-11-8-9-14(10-12(11)2)22-18-17-15-6-4-5-7-16(15)23-19(17)21-13(3)20-18/h8-10H,4-7H2,1-3H3,(H,20,21,22) |
Clé InChI |
MDAOPULBIAQLMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11637066.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637074.png)
![4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11637086.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B11637094.png)

![Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637108.png)
![ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637114.png)
![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637117.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637120.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637145.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B11637150.png)
